benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate
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Overview
Description
Benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate is a complex organic compound that features a combination of benzyl, carbamate, and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Carbamate Formation: The carbamate group is introduced by reacting an amine with an isocyanate or chloroformate.
Coupling Reactions: The final compound is obtained by coupling the tetrazole and carbamate intermediates with the benzyl group under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and cellular pathways.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key strategy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the tetrazole ring.
Tetrazole derivatives: Compounds that contain the tetrazole ring but differ in other functional groups.
Carbamate derivatives: Compounds that contain the carbamate group but differ in other functional groups.
Uniqueness
Benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H29N7O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate |
InChI |
InChI=1S/C20H29N7O5/c1-20(2,3)32-19(30)22-15(16(28)23-17-24-26-27-25-17)11-7-8-12-21-18(29)31-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,21,29)(H,22,30)(H2,23,24,25,26,27,28) |
InChI Key |
YNRRUOICUMKIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
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